Epipterosin L

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

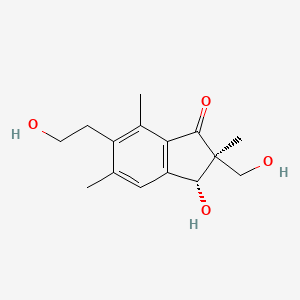

(2S,3R)-3-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-3H-inden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-8-6-11-12(9(2)10(8)4-5-16)14(19)15(3,7-17)13(11)18/h6,13,16-18H,4-5,7H2,1-3H3/t13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOAFRMHKOSBPID-HIFRSBDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1CCO)C)C(=O)C(C2O)(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C(=C1CCO)C)C(=O)[C@@]([C@@H]2O)(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901115554 | |

| Record name | (2S,3R)-2,3-Dihydro-3-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901115554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52611-75-3 | |

| Record name | (2S,3R)-2,3-Dihydro-3-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-1H-inden-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52611-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,3R)-2,3-Dihydro-3-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901115554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Report: Isolation of Bioactive Compounds from Cibotium barometz Rhizomes

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of Compound Isolation from Cibotium barometz Rhizomes with a Focus on Pterosin Analogs

Executive Summary

This technical guide addresses the isolation of bioactive compounds from the rhizomes of Cibotium barometz, a fern with significant applications in traditional medicine. Initial investigations to detail the isolation protocol for a specific compound, "Epipterosin L," revealed a lack of documented evidence of this particular compound within the available scientific literature concerning Cibotium barometz. However, extensive research has been conducted on the isolation of other structurally related and bioactive compounds from this plant, including various pterosins, flavonoids, and phenolic acids.

This report provides a detailed overview of the known chemical constituents of Cibotium barometz, a generalized experimental protocol for the extraction and isolation of pterosin-class compounds, and a discussion of the known biological activities of compounds isolated from this fern, which are relevant to drug discovery and development.

Chemical Constituents of Cibotium barometz Rhizomes

The rhizomes of Cibotium barometz, commonly known as the Golden Chicken Fern, are a rich source of a diverse array of phytochemicals. While "this compound" is not documented, numerous other compounds have been successfully isolated and characterized. These belong to several major chemical classes.

Table 1: Major Bioactive Compounds Isolated from Cibotium barometz Rhizomes

| Compound Class | Specific Compounds Identified | Reference |

| Pterosins | Pterosin R, Pterosin Z | |

| Phenolic Acids | Protocatechuic acid, Caffeic acid, p-hydroxybenzoic acid | |

| Flavonoids | Kaempferol, Onychin, 3,4,5,7-tetrahydroxyflavone | |

| Tannins | 4-O-caffeoyl-α-d-glucopyranose, 4-O-caffeoyl-β-d-glucopyranose | |

| Fatty Acids | Oleic acid, Linoleic acid, Palmitic acid | |

| Sterols | β-sitosterol, Daucosterol | |

| Other Compounds | Shinbarometin, Cibotiumbarosides A and B, Cibotiglycerol |

Experimental Protocols: A General Approach for Pterosin Isolation

The following is a generalized protocol for the extraction and isolation of pterosin-class compounds from fern rhizomes, adapted from methodologies reported for Cibotium barometz and related species. This protocol is intended as a starting point for researchers and would require optimization for the specific pterosin of interest.

Preparation of Plant Material

-

Collection and Identification: Rhizomes of Cibotium barometz should be collected and botanically authenticated.

-

Washing and Drying: The rhizomes are thoroughly washed with water to remove soil and debris. They are then air-dried or oven-dried at a low temperature (e.g., 40-50°C) to a constant weight.

-

Pulverization: The dried rhizomes are pulverized into a coarse powder to increase the surface area for extraction.

Extraction

-

Solvent Selection: Methanol or ethanol are commonly used solvents for the initial extraction of pterosin-type compounds. An 80% methanol solution is often effective.

-

Maceration/Soxhlet Extraction: The powdered rhizome material is subjected to extraction with the chosen solvent. This can be done by maceration (soaking at room temperature for several days with occasional agitation) or more efficiently using a Soxhlet apparatus.

-

Concentration: The resulting crude extract is filtered and then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Fractionation and Purification

-

Solvent Partitioning: The crude extract is typically suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This separates compounds based on their polarity. Pterosins are expected to be found in the less polar fractions (e.g., chloroform, ethyl acetate).

-

Column Chromatography: The bioactive fractions are subjected to column chromatography for further separation.

-

Stationary Phase: Silica gel is a common choice for the stationary phase.

-

Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, methanol).

-

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions obtained from column chromatography containing the target compounds are further purified by preparative HPLC to yield pure compounds.

-

Structure Elucidation: The chemical structures of the isolated pure compounds are determined using spectroscopic techniques, including Mass Spectrometry (MS), and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation of bioactive compounds from Cibotium barometz rhizomes.

Caption: General workflow for the isolation of bioactive compounds.

Known Biological Activities and Signaling Pathways

Compounds isolated from Cibotium barometz have demonstrated a range of biological activities that are of interest for drug development.

-

Anti-inflammatory and Antioxidant Activity: The rhizome extracts and their phenolic constituents, such as caffeic acid and protocatechuic acid, exhibit significant antioxidant and anti-inflammatory properties.

-

Anti-osteoporotic Activity: Several compounds from the rhizome have shown potential in inhibiting osteoclast formation, suggesting a role in the management of osteoporosis.

-

Antibacterial Activity: While some studies on the golden hairs of the plant showed limited antimicrobial effects, other extracts of the rhizome have reported antibacterial properties.

The specific signaling pathways modulated by pterosin-class compounds are an active area of research. Generally, the anti-inflammatory and anti-cancer effects of many natural products are mediated through the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt. Further research is required to elucidate the precise mechanisms of action for pterosins isolated from Cibotium barometz.

Conclusion and Future Directions

While the specific compound "this compound" is not documented in the scientific literature for Cibotium barometz, the rhizomes of this fern are a proven source of other bioactive pterosins and a wealth of other phytochemicals with therapeutic potential. The generalized protocol provided in this report serves as a robust starting point for the isolation and characterization of these compounds. Future research should focus on the systematic isolation and biological evaluation of the individual chemical constituents of Cibotium barometz to fully understand their mechanisms of action and potential for development into novel therapeutic agents. It is recommended that researchers interested in "this compound" verify the compound's name and source to ensure accurate direction for their research endeavors.

Illuminating the Molecular Architecture of Epipterosin L: A Guide to Spectroscopic Data Interpretation and Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of novel natural products is a cornerstone of drug discovery and development. Epipterosin L, a sesquiterpenoid of interest, presents a unique molecular framework whose characterization relies on a suite of modern spectroscopic techniques. This technical guide provides a comprehensive overview of the spectroscopic data and methodologies integral to defining the precise structure of compounds within this class. While specific experimental data for this compound is not publicly available, this document presents a representative dataset and the associated experimental protocols to illustrate the elucidation process.

I. Spectroscopic Data Summary

The structural determination of a natural product like this compound is a puzzle solved by assembling evidence from various spectroscopic methods. The following tables summarize the kind of quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

Table 1: Representative ¹H NMR Data for an this compound Analog (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | 2.65 | m | - | 1H |

| H-3 | 4.15 | d | 8.5 | 1H |

| H-4 | 7.10 | s | - | 1H |

| H-8α | 2.90 | dd | 16.0, 4.5 | 1H |

| H-8β | 2.75 | dd | 16.0, 9.0 | 1H |

| H-10 | 1.25 | d | 7.0 | 3H |

| H-11 | 2.40 | s | - | 3H |

| H-12 | 3.80 | t | 6.5 | 2H |

| H-13 | 3.00 | t | 6.5 | 2H |

| H-14 | 2.35 | s | - | 3H |

| 3-OH | 3.50 | d | 4.0 | 1H |

| 13-OH | 1.80 | t | 5.5 | 1H |

Table 2: Representative ¹³C NMR Data for an this compound Analog (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Carbon Type |

| C-1 | 205.0 | C |

| C-2 | 52.5 | CH |

| C-3 | 75.0 | CH |

| C-4 | 128.0 | CH |

| C-5 | 135.0 | C |

| C-6 | 140.0 | C |

| C-7 | 138.0 | C |

| C-8 | 35.0 | CH₂ |

| C-9 | 155.0 | C |

| C-10 | 15.0 | CH₃ |

| C-11 | 20.0 | CH₃ |

| C-12 | 30.0 | CH₂ |

| C-13 | 60.0 | CH₂ |

| C-14 | 18.0 | CH₃ |

Table 3: Representative Mass Spectrometry Data for an this compound Analog

| Technique | Ionization Mode | Mass Analyzer | Observed m/z | Interpretation |

| HR-ESI-MS | Positive | TOF | 265.1438 [M+H]⁺ | Corresponds to C₁₅H₂₁O₄ (Calculated: 265.1440) |

| 247.1332 [M-H₂O+H]⁺ | Loss of water | |||

| 219.1380 [M-C₂H₄O+H]⁺ | Loss of ethylene oxide fragment |

Table 4: Representative Infrared (IR) Spectroscopy Data for an this compound Analog

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3400 | Broad | O-H stretch (hydroxyl groups) |

| 2960, 2925, 2870 | Medium | C-H stretch (aliphatic) |

| 1710 | Strong | C=O stretch (α,β-unsaturated ketone) |

| 1640 | Medium | C=C stretch (aromatic/conjugated) |

| 1450, 1375 | Medium | C-H bend (methyl, methylene) |

| 1050 | Strong | C-O stretch (hydroxyl) |

II. Experimental Protocols

Detailed and rigorous experimental procedures are critical for obtaining high-quality spectroscopic data.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of the purified compound (typically 1-5 mg) is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz for ¹H).

-

¹H NMR Spectroscopy: Standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans.

-

¹³C NMR Spectroscopy: A proton-decoupled sequence is typically used with a 45° pulse width, a relaxation delay of 2 seconds, and acquisition of 1024-4096 scans.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within a spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is key for assembling the carbon skeleton.

-

B. Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample (typically 10-100 µg/mL) is prepared in a suitable solvent (e.g., methanol, acetonitrile) often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.

-

Instrumentation: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Data Acquisition: Data is acquired in positive and/or negative ion mode over a mass range appropriate for the expected molecular weight of the compound. The high resolution and mass accuracy allow for the determination of the elemental composition.

C. Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

-

Instrumentation: An FT-IR (Fourier Transform Infrared) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or salt plate is recorded and subtracted from the sample spectrum.

III. Visualization of the Structural Elucidation Workflow

The logical flow of experiments and data analysis is critical for the unambiguous determination of a chemical structure.

Caption: Workflow for the structural elucidation of a natural product.

This guide outlines the fundamental spectroscopic approaches and logical workflow required for the structural elucidation of complex natural products like this compound. The integration of data from multiple analytical techniques is paramount to achieving an accurate and complete structural assignment, which is the first step towards understanding its biological activity and potential for therapeutic applications.

The Enigmatic Epipterosin L: A Review of Current Knowledge on its Synthesis and Derivatization

Despite its intriguing structure as a member of the pterosin class of sesquiterpenoids, a comprehensive review of the scientific literature reveals a significant gap in the knowledge surrounding the chemical synthesis and derivatization of Epipterosin L. While general synthetic strategies for the broader pterosin family exist, specific and detailed experimental protocols for the total synthesis or targeted derivatization of this compound remain elusive in publicly accessible research.

This compound, a natural product isolated from the rhizomes of the fern Cibotium barometz, possesses a characteristic indenone core common to pterosin sesquiterpenoids. Its chemical structure is defined as (2S,3R)-3-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one, with the molecular formula C₁₅H₂₀O₄.

Currently, the scientific literature does not provide a detailed roadmap for the de novo chemical synthesis of this compound. Research into the synthesis of pterosin analogues offers some general approaches that could potentially be adapted. These methods often involve multi-step sequences to construct the core indenone skeleton and introduce the required functional groups. However, the specific stereochemical challenges and functional group manipulations required for the synthesis of this compound have not been explicitly addressed.

Similarly, there is a notable absence of published studies detailing the derivatization of this compound for the purpose of developing new therapeutic agents or biological probes. While the biological activities of crude extracts of Cibotium barometz have been investigated, with some reports suggesting anti-ulcer and antioxidant properties, these effects have not been specifically attributed to this compound. Furthermore, studies on other pterosin derivatives have revealed potential hypolipidemic and anti-diabetic activities, hinting at the therapeutic potential that might be unlocked through the derivatization of this compound.

The lack of specific synthetic and derivatization data for this compound presents a clear opportunity for future research. The development of a robust total synthesis would not only provide access to larger quantities of the natural product for further biological evaluation but also open avenues for the creation of novel derivatives with potentially enhanced or new biological activities.

General Synthetic Strategies for Pterosin Analogues

While a specific synthesis for this compound is not available, the synthesis of other pterosin family members can provide a conceptual framework. A generalized workflow for the synthesis of a pterosin-type indenone core is outlined below. This diagram represents a logical relationship of steps that might be involved in such a synthesis, rather than a specific, experimentally validated pathway for this compound.

Figure 1. A conceptual workflow for the synthesis of a pterosin indenone core structure.

Potential Derivatization Strategies

Given the structure of this compound, several functional groups could be targeted for derivatization to explore structure-activity relationships. The primary and secondary hydroxyl groups, as well as the aromatic ring, offer sites for chemical modification. A logical workflow for a derivatization program is presented below.

Figure 2. A logical workflow for a potential derivatization and biological evaluation program for this compound.

In Silico Prediction of Epipterosin L Biological Activity: A Methodological Overview

Researchers, scientists, and drug development professionals are increasingly leveraging computational, or in silico, methods to predict the biological activity of novel compounds, accelerating the early stages of drug discovery. This guide provides a framework for the in silico prediction of the biological activity of Epipterosin L, a natural compound of interest. Due to the limited publicly available data on this compound, this document will focus on the general methodologies and workflows that would be applied to elucidate its potential therapeutic effects.

Introduction to In Silico Drug Discovery

In silico drug discovery utilizes computational models and simulations to predict how a molecule, such as this compound, might interact with biological targets.[1][2] These methods offer a cost-effective and time-efficient approach to prioritize compounds for further experimental testing.[2][3] Key approaches include ligand-based and structure-based drug design.[1][3][4] Ligand-based methods rely on the principle that structurally similar molecules are likely to have similar biological activities.[1] Structure-based methods, on the other hand, use the three-dimensional structure of a biological target to predict how a ligand might bind to it.[4]

A General Workflow for Predicting the Biological Activity of this compound

The following diagram outlines a typical workflow for the in silico prediction of a novel compound's biological activity. This process begins with defining the molecule of interest and proceeds through target identification, interaction analysis, and prediction of its physiological effects.

Experimental Protocols for In Silico Analysis

The successful prediction of this compound's biological activity would rely on a series of computational experiments. The following are detailed methodologies for the key steps in this process.

Ligand-Based Target Prediction

-

Objective: To identify potential protein targets for this compound based on its structural similarity to known active compounds.

-

Methodology:

-

Obtain the 2D structure of this compound in a suitable format (e.g., SMILES).

-

Utilize chemical similarity search tools and databases such as PubChem, ChEMBL, and SwissTargetPrediction.

-

Select a similarity metric (e.g., Tanimoto coefficient) and a threshold for identifying similar compounds.

-

Compile a list of known targets for the identified similar compounds.

-

Prioritize potential targets for this compound based on the frequency and strength of the associations.

-

Structure-Based Target Prediction (Reverse Docking)

-

Objective: To identify potential protein targets by docking this compound against a library of 3D protein structures.

-

Methodology:

-

Prepare the 3D structure of this compound, ensuring correct protonation and energy minimization.

-

Select a comprehensive library of protein structures, such as the Protein Data Bank (PDB).

-

Employ reverse docking software (e.g., idock, TarFisDock) to systematically dock this compound into the binding sites of the protein library.

-

Rank the potential targets based on the predicted binding affinities (docking scores).

-

Filter the results based on biological relevance to potential therapeutic areas.

-

Molecular Docking

-

Objective: To predict the binding mode and affinity of this compound to a specific protein target.

-

Methodology:

-

Obtain the 3D crystal structure of the target protein from the PDB or predict it using homology modeling if a structure is unavailable.

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Define the binding site or active site of the protein.

-

Use molecular docking software such as AutoDock, Vina, or Glide to dock the prepared 3D structure of this compound into the defined binding site.

-

Analyze the resulting docking poses and scoring functions to determine the most likely binding conformation and estimate the binding affinity.[4]

-

ADMET Prediction

-

Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound.

-

Methodology:

-

Use the 2D or 3D structure of this compound as input for ADMET prediction software or web servers (e.g., SwissADME, pkCSM).

-

Calculate various physicochemical properties and pharmacokinetic parameters.

-

Predict potential toxicity issues, such as hepatotoxicity or cardiotoxicity, using established models.[5]

-

Evaluate the overall drug-likeness of this compound based on established rules (e.g., Lipinski's rule of five).

-

Predicted Signaling Pathway Involvement

Without specific in silico or experimental data for this compound, it is not possible to definitively map its interaction with specific signaling pathways. However, based on the predicted targets from the initial screening steps, a hypothetical signaling pathway diagram can be constructed to visualize potential mechanisms of action. For instance, if initial predictions suggest an interaction with a key kinase in a cancer-related pathway, a diagram can be created to illustrate the potential downstream effects.

The following is a hypothetical example of a signaling pathway diagram that could be generated based on predicted targets.

Quantitative Data Summary

As no specific quantitative data from in silico studies on this compound is publicly available, the following table serves as a template for how such data would be presented. This table would typically be populated with results from molecular docking, QSAR, and ADMET prediction studies.

| Parameter | Predicted Value | Method/Software | Interpretation |

| Binding Affinity (kcal/mol) | e.g., -8.5 | AutoDock Vina | Predicted strength of binding to a specific target. |

| IC50 (µM) | e.g., 2.5 | QSAR Model | Predicted concentration for 50% inhibition of target activity. |

| LogP | e.g., 2.1 | SwissADME | Prediction of lipophilicity. |

| Aqueous Solubility (logS) | e.g., -3.2 | pkCSM | Prediction of solubility in water. |

| Hepatotoxicity | e.g., Low Risk | ADMET Predictor | Prediction of potential liver toxicity. |

| hERG Inhibition | e.g., Non-inhibitor | ADMET Predictor | Prediction of potential cardiotoxicity. |

Conclusion

The in silico prediction of biological activity is a powerful tool in modern drug discovery. While specific data for this compound is not yet available, the methodologies outlined in this guide provide a robust framework for its future computational evaluation. By systematically applying ligand- and structure-based approaches, molecular docking, and ADMET prediction, researchers can generate valuable hypotheses about the therapeutic potential of this compound, guiding subsequent experimental validation and development.

References

- 1. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 3. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 4. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of in silico prediction models for drug-induced liver malignant tumors based on the activity of molecular initiating events: Biologically interpretable features - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Preliminary Cytotoxicity Screening of Epipterosin L in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the generation of this document, specific cytotoxicity data for Epipterosin L is not extensively available in peer-reviewed literature. This guide therefore provides a comprehensive framework and standardized protocols for conducting a preliminary cytotoxicity screening of this compound, or similar novel compounds, against various cancer cell lines.

Introduction

This compound is a natural product with the molecular formula C15H20O4[1][2]. The exploration of novel compounds from natural sources is a cornerstone of anti-cancer drug discovery. A critical initial step in evaluating the potential of a compound like this compound is to assess its cytotoxic effects on cancer cells. This preliminary screening provides essential data on the compound's potency and selectivity, guiding further pre-clinical development.

This technical guide outlines the standard methodologies for a preliminary in vitro cytotoxicity screening, including data presentation, detailed experimental protocols, and visualizations of the experimental workflow and potential signaling pathways.

Data Presentation: Summarizing Cytotoxic Activity

The primary output of a preliminary cytotoxicity screen is the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro. This data should be presented in a clear and concise tabular format to allow for easy comparison across different cell lines.

Table 1: Hypothetical IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |

| MCF-7 | Breast Adenocarcinoma | [Insert Value] |

| MDA-MB-231 | Breast Adenocarcinoma | [Insert Value] |

| A549 | Lung Carcinoma | [Insert Value] |

| HCT116 | Colorectal Carcinoma | [Insert Value] |

| HepG2 | Hepatocellular Carcinoma | [Insert Value] |

| PC-3 | Prostate Adenocarcinoma | [Insert Value] |

| HeLa | Cervical Adenocarcinoma | [Insert Value] |

| [Add other relevant cell lines] | [Add cancer type] | [Insert Value] |

Experimental Protocols

The following are detailed protocols for two common colorimetric assays used for preliminary cytotoxicity screening: the MTT assay and the LDH assay.

The MTT assay is a widely used method for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product[3].

Protocol:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare a series of dilutions of this compound in culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only wells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the treatment period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

-

Formazan Formation: Incubate the plate for 4 hours in the dark at 37°C to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals[4]. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value using non-linear regression analysis.

The LDH assay is a method for quantifying cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium[5][6].

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to also include two additional controls: a "spontaneous LDH release" control (untreated cells) and a "maximum LDH release" control (cells treated with a lysis buffer, such as Triton X-100)[6].

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

Supernatant Collection: After incubation, centrifuge the 96-well plate at approximately 250 x g for 5-10 minutes to pellet the cells[7]. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new, optically clear 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light[6][8].

-

Stop Reaction (if applicable): Add a stop solution (e.g., 50 µL) to each well if required by the specific kit protocol[8].

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to determine the background absorbance[8].

-

Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release wells. The formula is typically: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Mandatory Visualizations

The following diagram illustrates the general workflow for the preliminary cytotoxicity screening of a novel compound.

Caption: General workflow for in vitro cytotoxicity screening.

Natural products often exert their cytotoxic effects by modulating key cellular signaling pathways involved in cell survival, proliferation, and apoptosis[9][10][11]. The diagram below illustrates a hypothetical signaling cascade that could be investigated if this compound shows significant cytotoxic activity.

Caption: Hypothetical signaling pathway modulated by this compound.

Conclusion

The preliminary cytotoxicity screening of a novel compound such as this compound is a fundamental step in the drug discovery pipeline. By employing standardized and reproducible assays like the MTT and LDH assays, researchers can obtain crucial data on the compound's potency and spectrum of activity against various cancer cell lines. The methodologies and frameworks presented in this guide provide a robust starting point for these investigations. Positive results from this initial screen would warrant further studies into the compound's mechanism of action, selectivity against non-cancerous cells, and in vivo efficacy.

References

- 1. Phytochemical: this compound [caps.ncbs.res.in]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]

- 6. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 7. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cellbiologics.com [cellbiologics.com]

- 9. researchgate.net [researchgate.net]

- 10. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

A Technical Guide to Epipterosin L Antioxidant Capacity Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies used to assess the antioxidant capacity of the putative compound, Epipterosin L. The following sections detail the experimental protocols for key antioxidant assays, present a structured summary of potential quantitative data, and visualize the underlying biochemical pathways and experimental workflows.

Introduction to Antioxidant Capacity Assays

Antioxidant capacity assays are essential tools in drug discovery and development for evaluating the ability of a compound to neutralize reactive oxygen species (ROS) and other free radicals. These assays can be broadly categorized into two types based on their chemical reaction mechanisms: Hydrogen Atom Transfer (HAT) based assays and Single Electron Transfer (SET) based assays. This guide will focus on the most commonly employed assays: DPPH, ABTS, ORAC, and FRAP.

Data Presentation: Quantitative Antioxidant Capacity of this compound

The following table summarizes hypothetical quantitative data for this compound as determined by various antioxidant capacity assays. This data is presented for illustrative purposes to guide researchers in their own data presentation.

| Assay Type | Method | Parameter | This compound | Positive Control (Trolox) | Reference |

| SET-based | DPPH Radical Scavenging | IC₅₀ (µg/mL) | 15.2 ± 1.8 | 5.4 ± 0.5 | [1][2] |

| Mixed-mode | ABTS Radical Scavenging | TEAC (Trolox Equivalents) | 1.8 ± 0.2 | 1.0 | [1][3] |

| HAT-based | Oxygen Radical Absorbance Capacity (ORAC) | µmol TE/g | 2500 ± 150 | - | [4][5] |

| SET-based | Ferric Reducing Antioxidant Power (FRAP) | mmol Fe²⁺/g | 120 ± 12 | - | [6] |

IC₅₀: The concentration of the antioxidant required to decrease the initial radical concentration by 50%. TEAC: Trolox Equivalent Antioxidant Capacity.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below. These protocols are synthesized from established methods and should be adapted and optimized for specific laboratory conditions.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which is violet in color, to the yellow-colored diphenylpicrylhydrazine. The degree of discoloration indicates the scavenging potential of the antioxidant.[1][7]

Reagents and Equipment:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

This compound stock solution

-

Trolox standard solution

-

96-well microplate

-

Microplate reader (517 nm)

Protocol:

-

Preparation of DPPH working solution: Dissolve DPPH in methanol to a concentration of 0.1 mM. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Sample and Standard Preparation: Prepare a series of dilutions of this compound and Trolox in methanol.

-

Assay Procedure:

-

Add 100 µL of the DPPH working solution to each well of a 96-well plate.

-

Add 100 µL of the sample or standard dilutions to the respective wells.

-

For the blank, add 100 µL of methanol instead of the sample.

-

-

Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] * 100 The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The ABTS•⁺ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color.[3][8]

Reagents and Equipment:

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

This compound stock solution

-

Trolox standard solution

-

96-well microplate

-

Microplate reader (734 nm)

Protocol:

-

Preparation of ABTS•⁺ stock solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

-

Preparation of ABTS•⁺ working solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[9]

-

Sample and Standard Preparation: Prepare a series of dilutions of this compound and Trolox.

-

Assay Procedure:

-

Add 190 µL of the ABTS•⁺ working solution to each well of a 96-well plate.[3]

-

Add 10 µL of the sample or standard dilutions to the respective wells.

-

-

Incubation and Measurement: Incubate the plate at room temperature for 5-10 minutes and measure the absorbance at 734 nm.

-

Calculation: The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated from the calibration curve of Trolox.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[10] The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the curve (AUC).[4][5]

Reagents and Equipment:

-

Fluorescein sodium salt

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

-

Phosphate buffer (75 mM, pH 7.4)

-

This compound stock solution

-

Trolox standard solution

-

Black 96-well microplate

-

Fluorescence microplate reader (Excitation: 485 nm, Emission: 520 nm)

Protocol:

-

Reagent Preparation:

-

Prepare a fluorescein working solution (e.g., 10 nM) in phosphate buffer.

-

Prepare an AAPH solution (e.g., 240 mM) in phosphate buffer. This solution should be prepared fresh daily.

-

-

Sample and Standard Preparation: Prepare a series of dilutions of this compound and Trolox in phosphate buffer.

-

Assay Procedure:

-

Add 150 µL of the fluorescein working solution to each well of a black 96-well plate.

-

Add 25 µL of the sample, standard, or blank (phosphate buffer) to the respective wells.

-

Incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

-

-

Measurement: Immediately begin recording the fluorescence every 1-2 minutes for at least 60 minutes.

-

Calculation: Calculate the area under the curve (AUC) for each sample and standard. The net AUC is calculated by subtracting the AUC of the blank. The ORAC value is then determined by comparing the net AUC of the sample to the net AUC of the Trolox standard curve and is expressed as µmol of Trolox Equivalents (TE) per gram or liter of the sample.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and a key signaling pathway relevant to antioxidant activity.

References

- 1. researchgate.net [researchgate.net]

- 2. iomcworld.com [iomcworld.com]

- 3. researchgate.net [researchgate.net]

- 4. cellbiolabs.com [cellbiolabs.com]

- 5. agilent.com [agilent.com]

- 6. Evaluation of the Antioxidant Capacity and Phenolic Content of Agriophyllum pungens Seed Extracts from Mongolia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 8. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 9. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Initial Cell Viability Assays with Epipterosin L: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core methodologies for conducting initial cell viability assays with the investigational compound, Epipterosin L. Due to the nascent stage of research on this compound, this document presents a standardized framework utilizing established assay principles. The protocols and data herein are illustrative, designed to guide researchers in setting up their own investigations into the cytotoxic potential of this and other novel compounds. This guide covers detailed experimental protocols for MTT and Calcein AM assays, presents hypothetical data in structured tables for clear interpretation, and includes visual diagrams of the experimental workflow and a potential signaling pathway to aid in conceptual understanding.

Introduction

This compound is a natural product with a chemical structure suggestive of potential biological activity. As with any novel compound intended for therapeutic development, the initial step is to assess its effect on cell viability. These primary screens are crucial for determining the cytotoxic or cytostatic potential of a compound and for establishing a dose-response relationship. This guide outlines two fundamental and widely used cell viability assays: the MTT assay, which measures metabolic activity, and the Calcein AM assay, which assesses cell membrane integrity. The presented methodologies and hypothetical data are based on the use of the HeLa cervical cancer cell line, a common model for in vitro cytotoxicity studies.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[1]

Materials:

-

HeLa cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed HeLa cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete DMEM.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete DMEM from the stock solution.

-

Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate the plate for 48 hours at 37°C and 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

Calcein AM Assay

This fluorescence-based assay uses a non-fluorescent, cell-permeable dye, Calcein AM, which is converted by intracellular esterases in viable cells into the intensely fluorescent calcein. Only cells with intact membranes can retain the calcein, making the fluorescence intensity a direct measure of viable cells.

Materials:

-

HeLa cells

-

Complete DMEM

-

This compound stock solution (in DMSO)

-

Calcein AM solution (1 µM in PBS)

-

96-well black-walled, clear-bottom plates

-

Fluorescence microplate reader

Protocol:

-

Seed HeLa cells in a 96-well black-walled plate as described for the MTT assay.

-

Treat the cells with serial dilutions of this compound for 48 hours as described above.

-

After the treatment period, carefully aspirate the medium from each well.

-

Wash the cells gently with 100 µL of PBS.

-

Add 100 µL of 1 µM Calcein AM solution to each well.

-

Incubate the plate for 30 minutes at 37°C, protected from light.

-

Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 520 nm using a fluorescence microplate reader.

Data Presentation

The following tables present hypothetical data from the initial viability assays with this compound on HeLa cells.

Table 1: Hypothetical Dose-Response of this compound on HeLa Cells (MTT Assay)

| This compound (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |

| 0 (Vehicle) | 1.25 ± 0.08 | 100 |

| 1 | 1.18 ± 0.06 | 94.4 |

| 5 | 0.95 ± 0.05 | 76.0 |

| 10 | 0.63 ± 0.04 | 50.4 |

| 25 | 0.31 ± 0.03 | 24.8 |

| 50 | 0.15 ± 0.02 | 12.0 |

| 100 | 0.08 ± 0.01 | 6.4 |

Table 2: Hypothetical Viability of HeLa Cells Treated with this compound (Calcein AM Assay)

| This compound (µM) | Fluorescence Intensity (AU) (Mean ± SD) | % Cell Viability |

| 0 (Vehicle) | 9850 ± 450 | 100 |

| 1 | 9320 ± 410 | 94.6 |

| 5 | 7550 ± 380 | 76.6 |

| 10 | 5100 ± 320 | 51.8 |

| 25 | 2560 ± 210 | 26.0 |

| 50 | 1230 ± 150 | 12.5 |

| 100 | 650 ± 90 | 6.6 |

Mandatory Visualization

Caption: Experimental workflow for cell viability assays.

Caption: Hypothetical intrinsic apoptosis pathway for this compound.

Interpretation of Results

The hypothetical data presented in Tables 1 and 2 demonstrate a dose-dependent decrease in cell viability upon treatment with this compound. Both the MTT and Calcein AM assays show consistent results, with a significant reduction in the number of viable cells at concentrations of 5 µM and higher. The IC50 (half-maximal inhibitory concentration) value, which can be calculated from these data, would be approximately 10 µM. This suggests that this compound possesses potent cytotoxic activity against HeLa cells in vitro.

The proposed signaling pathway in the second diagram illustrates a plausible mechanism for the observed cytotoxicity, should this compound induce apoptosis through the intrinsic (mitochondrial) pathway. Natural products often exert their anticancer effects by modulating key proteins in apoptotic pathways.[2] In this hypothetical model, this compound activates pro-apoptotic proteins like Bax and inhibits anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade, culminating in programmed cell death.[3]

Conclusion

This technical guide provides a foundational framework for conducting initial cell viability screening of the novel compound this compound. The detailed protocols for MTT and Calcein AM assays, along with the structured presentation of hypothetical data and visual diagrams, offer a comprehensive resource for researchers. The illustrative results suggest that this compound exhibits significant cytotoxic effects in a dose-dependent manner. Further investigations are warranted to elucidate the precise mechanism of action and to evaluate its efficacy in other cancer cell lines and in vivo models.

References

Stability of Epipterosin L Under Different Storage Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epipterosin L, a sesquiterpenoid, has garnered interest for its potential therapeutic applications. A critical aspect of its development into a viable pharmaceutical agent is the comprehensive understanding of its stability under various environmental conditions. This technical guide outlines a systematic approach to evaluating the stability of this compound, in line with the International Council for Harmonisation (ICH) guidelines. While specific experimental data for this compound is not extensively available in public literature, this document provides a robust framework of recommended experimental protocols, data presentation formats, and theoretical degradation pathways. The methodologies described herein are based on established practices for the stability testing of natural products, particularly sesquiterpenoids, and are intended to guide researchers in designing and executing comprehensive stability studies.

Introduction to Stability Testing

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf-life. Stability testing involves a series of experiments designed to elucidate how an API changes over time under the influence of various environmental factors such as temperature, humidity, light, and pH.[1][2] Forced degradation, or stress testing, is a important component of these studies, where the API is subjected to conditions more severe than accelerated stability testing.[1][2] The primary goals of forced degradation studies are:

-

To identify potential degradation products.

-

To establish the intrinsic stability of the molecule and its degradation pathways.

-

To develop and validate a stability-indicating analytical method capable of separating the intact drug from its degradation products.[3][4]

This guide will provide a blueprint for conducting forced degradation studies on this compound.

Proposed Experimental Protocols for Stability Assessment of this compound

The following protocols are recommended for a comprehensive forced degradation study of this compound. These are generalized procedures and may require optimization based on the specific properties of the molecule.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the API in the presence of its degradation products, excipients, and other potential impurities.[3][4][5] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[3][4][6]

2.1.1. HPLC Method Parameters (Recommended Starting Point)

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure separation of polar and non-polar degradants.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: A photodiode array (PDA) detector is advantageous as it can monitor multiple wavelengths simultaneously and provide spectral information about the degradation products. The detection wavelength should be selected based on the UV-Vis spectrum of this compound.

-

Column Temperature: Maintained at a constant temperature (e.g., 25 °C or 30 °C) to ensure reproducibility.

-

Injection Volume: Typically 10-20 µL.

2.1.2. Method Validation

The developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (DL), and quantitation limit (QL).

Forced Degradation (Stress) Studies

Forced degradation studies should be performed on a solution of this compound (e.g., in methanol or a suitable solvent system) to induce degradation. The extent of degradation should ideally be between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.

2.2.1. Acidic Hydrolysis

-

Prepare a solution of this compound in a suitable solvent.

-

Add an equal volume of 0.1 M hydrochloric acid (HCl).

-

Incubate the mixture at a specific temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 12, and 24 hours).

-

At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide (NaOH), and dilute to a suitable concentration with the mobile phase.

-

Analyze the samples by the validated HPLC method.

2.2.2. Basic Hydrolysis

-

Prepare a solution of this compound in a suitable solvent.

-

Add an equal volume of 0.1 M sodium hydroxide (NaOH).

-

Incubate the mixture at room temperature for a defined period (e.g., 30 minutes, 1, 2, 4, and 8 hours).

-

At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid (HCl), and dilute to a suitable concentration with the mobile phase.

-

Analyze the samples by the validated HPLC method.

2.2.3. Oxidative Degradation

-

Prepare a solution of this compound in a suitable solvent.

-

Add an equal volume of 3% hydrogen peroxide (H₂O₂).

-

Incubate the mixture at room temperature for a defined period (e.g., 2, 4, 8, 12, and 24 hours).

-

At each time point, withdraw an aliquot and dilute to a suitable concentration with the mobile phase.

-

Analyze the samples by the validated HPLC method.

2.2.4. Thermal Degradation

-

Place solid this compound in a thermostatically controlled oven at a high temperature (e.g., 80 °C) for a defined period (e.g., 1, 3, 5, and 7 days).

-

Also, prepare a solution of this compound and reflux it at a high temperature (e.g., 80 °C) for a defined period.

-

At each time point, withdraw a sample, dissolve it in a suitable solvent (for the solid sample), and dilute to a suitable concentration with the mobile phase.

-

Analyze the samples by the validated HPLC method.

2.2.5. Photolytic Degradation

-

Expose a solution of this compound to UV light (e.g., 254 nm) and visible light in a photostability chamber.

-

A control sample should be kept in the dark under the same conditions.

-

The exposure should be in accordance with ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter).

-

At appropriate time intervals, withdraw samples and analyze by the validated HPLC method.

Data Presentation

The quantitative data obtained from the forced degradation studies should be summarized in clearly structured tables to facilitate comparison.

Table 1: Illustrative Summary of Forced Degradation Studies of this compound

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of this compound | Number of Degradation Products |

| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 60 °C | e.g., 15.2% | e.g., 2 |

| Basic Hydrolysis | 0.1 M NaOH | 8 hours | Room Temp. | e.g., 18.5% | e.g., 3 |

| Oxidative Degradation | 3% H₂O₂ | 24 hours | Room Temp. | e.g., 12.8% | e.g., 2 |

| Thermal (Solid) | - | 7 days | 80 °C | e.g., 5.1% | e.g., 1 |

| Thermal (Solution) | - | 24 hours | 80 °C | e.g., 9.7% | e.g., 2 |

| Photolytic (UV) | 254 nm | 48 hours | Room Temp. | e.g., 7.3% | e.g., 1 |

| Photolytic (Visible) | >1.2 million lux hrs | - | Room Temp. | e.g., 3.5% | e.g., 1 |

Table 2: Illustrative Chromatographic Data of this compound and its Degradation Products

| Peak | Retention Time (min) | Relative Retention Time |

| This compound | e.g., 15.2 | 1.00 |

| Degradation Product 1 | e.g., 8.5 | 0.56 |

| Degradation Product 2 | e.g., 11.3 | 0.74 |

| Degradation Product 3 | e.g., 18.9 | 1.24 |

| Degradation Product 4 | e.g., 21.1 | 1.39 |

Visualization of Workflows and Pathways

Graphical representations are invaluable for illustrating experimental processes and theoretical degradation pathways.

Conclusion

The stability of this compound is a fundamental determinant of its potential as a therapeutic agent. The experimental framework detailed in this guide provides a comprehensive approach for researchers to systematically evaluate its stability profile. By conducting forced degradation studies under various stress conditions and developing a validated stability-indicating analytical method, it is possible to identify potential degradation products, elucidate degradation pathways, and establish appropriate storage conditions and shelf-life. The generation of such data is an indispensable step in the drug development process, ensuring the quality, safety, and efficacy of the final pharmaceutical product. It is recommended that these studies be initiated in the early stages of development to inform formulation and manufacturing processes.

References

The Enigmatic Path to Epipterosin L: A Technical Guide to its Putative Biosynthesis in Plants

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: Epipterosin L, a sesquiterpenoid indanone isolated from ferns, belongs to the pterosin class of natural products. While the precise enzymatic steps leading to its formation remain to be fully elucidated, a hypothetical biosynthetic pathway can be constructed based on the well-established principles of sesquiterpenoid biosynthesis in plants. This technical guide outlines the known origin of this compound, details the established upstream pathway for the universal sesquiterpenoid precursor, farnesyl pyrophosphate (FPP), and proposes a plausible, albeit speculative, downstream pathway to the unique indanone skeleton of pterosins. Furthermore, this document provides a generic experimental workflow for the elucidation of such pathways and an example of how quantitative data could be structured, aiming to equip researchers with a foundational framework for future investigations into the biosynthesis of this intriguing class of molecules.

Introduction and Origin of this compound

This compound is a naturally occurring sesquiterpenoid, a class of C15 compounds derived from three isoprene units[1]. It has been successfully isolated from the rhizomes of the tree fern Cibotium barometz[2]. This compound belongs to a larger family of structurally related compounds known as pterosins, which are characteristic secondary metabolites of ferns, notably the bracken fern (Pteridium aquilinum)[3][4]. The chemical structure of this compound is characterized by a 1-indanone core, which is a common feature among pterosins[5]. Despite the isolation and structural characterization of numerous pterosins, the specific biosynthetic pathway responsible for their formation in plants has not yet been experimentally detailed in scientific literature.

The Universal Precursor: Biosynthesis of Farnesyl Pyrophosphate (FPP)

The biosynthesis of all sesquiterpenoids in plants, including hypothetically this compound, originates from farnesyl pyrophosphate (FPP)[1][6]. FPP is synthesized via the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are the universal five-carbon building blocks of all terpenoids[4][7]. Plants utilize two distinct pathways to produce IPP and DMAPP: the mevalonate (MVA) pathway, which is primarily active in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids[4].

The formation of the C15 FPP molecule is catalyzed by the enzyme farnesyl pyrophosphate synthase (FPPS). This enzyme facilitates the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP[7][8].

Hypothetical Biosynthetic Pathway of this compound

The conversion of the linear FPP molecule into the complex cyclic structure of this compound is proposed to proceed through a series of enzymatic reactions, primarily initiated by a sesquiterpene synthase (STS) and followed by modifications from enzymes like cytochrome P450 monooxygenases (CYPs). It is important to reiterate that the following proposed pathway is hypothetical and awaits experimental validation.

Step 1: Cyclization of Farnesyl Pyrophosphate

The biosynthesis is initiated by a sesquiterpene synthase that catalyzes the ionization of FPP, leading to the formation of a farnesyl carbocation[3][9]. This highly reactive intermediate is then thought to undergo a complex cyclization cascade. For pterosins, which are related to illudane-type sesquiterpenoids[10], the farnesyl cation likely cyclizes to form a protoilludane cation.

Step 2: Carbocation Rearrangement to the Indanone Skeleton

Subsequent to the initial cyclization, the protoilludane carbocation is proposed to undergo a series of rearrangements, including hydride and methyl shifts, to form the characteristic 5/6-fused ring system of the indanone skeleton common to all pterosins[5]. This step is crucial for establishing the core structure of the molecule.

Step 3: Tailoring Reactions

Following the formation of the basic pterosin skeleton, a series of tailoring reactions are required to produce the final structure of this compound. These modifications are likely catalyzed by enzymes such as cytochrome P450s (for hydroxylation) and methyltransferases (for methylation)[4]. For this compound, these steps would include:

-

Hydroxylation at specific positions on the indanone ring and the side chain.

-

Methylation of the aromatic ring.

The precise sequence and the specific enzymes involved in these tailoring steps are currently unknown.

Quantitative Data Summary

As the biosynthetic pathway of this compound has not been experimentally elucidated, no quantitative data from pathway studies are available. The following table is a hypothetical representation of the types of quantitative data that researchers would aim to collect during the investigation of this pathway.

| Enzyme/Metabolite | Parameter | Value | Units | Experimental System | Reference |

| Pterosin Synthase (putative) | Km for FPP | e.g., 5.2 ± 0.8 | µM | Recombinant enzyme assay | Hypothetical |

| Pterosin Synthase (putative) | kcat | e.g., 0.12 ± 0.02 | s-1 | Recombinant enzyme assay | Hypothetical |

| Pterosin Hydroxylase (putative) | Specific Activity | e.g., 25.4 | nkat/mg protein | Microsomal fraction assay | Hypothetical |

| This compound | Titer in vivo | e.g., 150 ± 35 | µg/g dry weight | C. barometz rhizome extract | Hypothetical |

Table 1: Example of quantitative data for the hypothetical biosynthetic pathway of this compound.

Experimental Protocols for Pathway Elucidation

The elucidation of a novel biosynthetic pathway such as that for this compound requires a multi-faceted approach. Below is a generic, detailed methodology that could be employed.

Protocol: Identification and Characterization of Biosynthetic Enzymes

-

Transcriptome Sequencing and Bioinformatic Analysis:

-

Extract total RNA from the rhizomes of Cibotium barometz, where this compound accumulates.

-

Perform high-throughput RNA sequencing (RNA-Seq) to generate a comprehensive transcriptome.

-

Identify candidate genes for sesquiterpene synthases (STSs) and cytochrome P450s (CYPs) based on sequence homology to known plant terpenoid biosynthetic genes.

-

-

Gene Cloning and Heterologous Expression:

-

Amplify the full-length coding sequences of candidate genes using PCR.

-

Clone the candidate genes into an appropriate expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for Saccharomyces cerevisiae).

-

Transform the expression constructs into the chosen host organism.

-

Induce protein expression under optimized conditions (e.g., temperature, inducer concentration).

-

-

In Vitro Enzyme Assays:

-

Purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

For candidate STSs, perform enzyme assays with FPP as the substrate in a suitable buffer containing a divalent cation (e.g., Mg2+).

-

Analyze the reaction products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the pterosin scaffold.

-

For candidate CYPs, perform assays using the product of the identified STS as the substrate, in the presence of a P450 reductase and NADPH.

-

Analyze the hydroxylated products by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

In Vivo Functional Characterization:

-

Use techniques such as Virus-Induced Gene Silencing (VIGS) in a suitable fern model system to downregulate the expression of candidate genes.

-

Analyze the metabolome of the silenced plants by LC-MS to observe any reduction in this compound or related pterosin accumulation.

-

Alternatively, transiently express the candidate genes in a heterologous plant host like Nicotiana benthamiana and analyze for the production of pathway intermediates or the final product.

-

Conclusion and Future Perspectives

The biosynthetic pathway of this compound in plants remains an unexplored area of research. This guide provides a robust, albeit hypothetical, framework based on established principles of plant biochemistry. The elucidation of this pathway would not only be a significant contribution to our understanding of chemical diversity in ferns but could also open avenues for the biotechnological production of pterosins for potential pharmaceutical applications. The proposed experimental workflow offers a roadmap for researchers to unravel the enzymatic machinery responsible for synthesizing these unique natural products. Future work should focus on the identification and characterization of the key sesquiterpene synthase and tailoring enzymes from Cibotium barometz or other pterosin-producing ferns.

References

- 1. Sesquiterpene - Wikipedia [en.wikipedia.org]

- 2. Sesquiterpene synthases: Passive catalysts or active players? - Natural Product Reports (RSC Publishing) DOI:10.1039/C1NP00060H [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. trans, trans-farnesyl diphosphate biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Farnesyl pyrophosphate synthase: a key enzyme in isoprenoid biosynthetic pathway and potential molecular target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Epipterosin L

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epipterosin L is a sesquiterpenoid compound that has been isolated from the rhizomes of the plant Cibotium barometz. Sesquiterpenoids are a class of natural products known for their diverse and potent biological activities, including anti-inflammatory and antioxidant effects. Extracts from Cibotium barometz have demonstrated various pharmacological activities, suggesting the therapeutic potential of its constituent compounds like this compound.[1][2] This document provides a detailed protocol for the extraction, purification, and quantification of this compound for research and drug development purposes.

Data Presentation

The following tables summarize the expected quantitative data from the extraction and purification process. These values are representative and may vary depending on the quality of the plant material and the precision of the experimental execution.

Table 1: Extraction and Fractionation of this compound from Cibotium barometz Rhizomes

| Step | Description | Starting Material (g) | Output | Yield (%) |

| 1 | 80% Methanol Extraction | 1000 | Crude Methanolic Extract | ~15-20 |

| 2 | Liquid-Liquid Partition | 150 (Crude Extract) | Chloroform Fraction | ~2-3 |

| 3 | Liquid-Liquid Partition | 150 (Crude Extract) | n-Butanol Fraction | ~4-6 |

| 4 | Liquid-Liquid Partition | 150 (Crude Extract) | Aqueous Fraction | ~8-10 |

Table 2: Purification of this compound

| Step | Description | Starting Material (g) | Purified Compound (mg) | Purity (%) |

| 1 | Silica Gel Column Chromatography | 20 (Chloroform Fraction) | Enriched Fraction | ~50-60 |

| 2 | Sephadex LH-20 Chromatography | 10 (Enriched Fraction) | Partially Purified this compound | ~80-90 |

| 3 | Preparative HPLC | 1 (Partially Purified) | This compound | >98 |

Experimental Protocols

Extraction of this compound from Cibotium barometz Rhizomes

This protocol describes the initial extraction of crude this compound from the dried rhizomes of Cibotium barometz.

Materials:

-

Dried and powdered rhizomes of Cibotium barometz

-

80% Methanol (MeOH) in water

-

Rotary evaporator

-

Filter paper and funnel

-

Maceration vessel

Procedure:

-

Weigh 1 kg of dried, powdered rhizomes of Cibotium barometz.

-

Place the powdered rhizomes in a large maceration vessel.

-

Add 5 L of 80% methanol to the vessel, ensuring all the plant material is submerged.

-

Allow the mixture to macerate for 72 hours at room temperature with occasional stirring.

-

Filter the extract through filter paper to separate the plant debris from the liquid extract.

-

Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanolic extract.

-

Store the crude extract at 4°C for further processing.

Fractionation of the Crude Extract

This protocol separates the crude extract into fractions of differing polarity to isolate the sesquiterpenoid-rich fraction.

Materials:

-

Crude methanolic extract

-

Chloroform (CHCl₃)

-

n-Butanol (n-BuOH)

-

Distilled water

-

Separatory funnel

Procedure:

-

Dissolve the crude methanolic extract in distilled water.

-

Transfer the aqueous suspension to a separatory funnel.

-

Perform liquid-liquid partitioning by adding an equal volume of chloroform.

-

Shake the funnel vigorously and allow the layers to separate.

-

Collect the lower chloroform layer. Repeat this partitioning step three times.

-

Combine the chloroform fractions and concentrate using a rotary evaporator. This is the chloroform-soluble fraction.

-

Subsequently, partition the remaining aqueous layer with n-butanol in the same manner.

-

Collect and concentrate the n-butanol fraction.

-

The remaining aqueous layer is the water-soluble fraction.

-

The chloroform-soluble fraction, which is expected to contain this compound, is used for further purification.

Purification of this compound

This multi-step protocol purifies this compound from the chloroform-soluble fraction using column chromatography and preparative HPLC.

3.1. Silica Gel Column Chromatography

Materials:

-

Chloroform-soluble fraction

-

Silica gel (60-120 mesh)

-

Glass column

-

Solvent system: Hexane and Ethyl Acetate (EtOAc)

-

Collection tubes

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into a glass column.

-

Dissolve the chloroform fraction in a minimal amount of the initial mobile phase.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions of the eluate in separate tubes.

-

Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Combine the fractions that show the presence of the target compound.

3.2. Sephadex LH-20 Chromatography

Materials:

-

Enriched fraction from silica gel chromatography

-

Sephadex LH-20

-

Methanol

-

Glass column

-

Collection tubes

Procedure:

-

Swell the Sephadex LH-20 in methanol and pack it into a glass column.

-

Dissolve the enriched fraction in a small volume of methanol.

-

Load the sample onto the Sephadex LH-20 column.

-

Elute the column with methanol at a constant flow rate.

-

Collect the fractions and monitor them by TLC.

-

Combine the fractions containing the partially purified this compound.

3.3. Preparative High-Performance Liquid Chromatography (HPLC)

Materials:

-

Partially purified this compound

-

Preparative HPLC system with a C18 column

-